N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core (quinazolin-4(3H)-one) substituted with a 2-ethyl group, an 8-(trifluoromethoxy) moiety, and a 2-phenylacetamide side chain at the N3 position. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which may influence pharmacokinetics .
Properties
CAS No. |
848027-36-1 |
|---|---|
Molecular Formula |
C19H16F3N3O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H16F3N3O3/c1-2-15-23-17-13(9-6-10-14(17)28-19(20,21)22)18(27)25(15)24-16(26)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,24,26) |
InChI Key |
DTLXHFHKMMDKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 409.33 g/mol. The presence of the trifluoromethoxy group and the ethyl side chain are significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.33 g/mol |
| LogP | 3.9589 |
| PSA (Polar Surface Area) | 76.71 Ų |
Research indicates that quinazoline derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Compounds similar to this structure have shown moderate to good antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, notably the MCF-7 breast cancer cell line .
- Enzyme Inhibition : The compound may inhibit certain enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines, finding that structural modifications significantly influenced their potency. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as an anticancer agent .
-
Enzyme Interaction Studies :
- Molecular docking studies revealed that the trifluoromethoxy group enhances binding affinity to target proteins, which could explain the observed biological activities. For instance, interactions with COX enzymes were characterized by hydrogen bonding and halogen bonding due to the electron-withdrawing nature of fluorine atoms .
- Antimicrobial Screening :
Scientific Research Applications
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-phenylacetamide is a synthetic organic compound with a quinazoline core and a trifluoromethoxy group that enhances its chemical properties. It has a molecular weight of approximately 391.3 g/mol and the molecular formula . This compound is mainly used in research, especially in medicinal chemistry and pharmacology, because of its potential therapeutic uses.
Reactivity and Synthesis
The chemical reactivity of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is due to its multiple functional groups. The quinazoline ring can undergo different transformations:
- Alkylation
- Acylation
- Condensation
These reactions are important for the compound's synthesis and modification in drug development. The synthesis of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide typically involves several steps:
- Condensation: Combining smaller molecules to form the quinazoline core.
- Substitution Reactions: Introducing the trifluoromethoxy group and other functional groups.
- Cyclization: Forming the final quinazoline ring structure.
These methods show the versatility needed in synthetic organic chemistry to make complex molecules like this.
Potential Applications
N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide has potential applications in:
- Drug Discovery
- Material Science
- Agrochemical Research
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related quinazolinone derivatives is provided below, focusing on substituents, synthesis, bioactivity, and safety.
2.1 Structural Analogues
2.3 Bioactivity
- Analogues :
Key Differentiators
- Ethyl vs. Phenoxymethyl at C2: The 2-ethyl group may reduce steric hindrance compared to bulkier phenoxymethyl groups (e.g., 7d), improving target binding.
- Safety Profile : The target compound’s hazards (e.g., corrosion, toxicity) exceed those of simpler derivatives like 7d , necessitating specialized handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
